Dihydrotetrabenazine
Description
Dihydrotetrabenazine (DHTBZ) is a high-affinity ligand for vesicular monoamine transporter 2 (VMAT2), a protein critical for packaging monoamines like dopamine into synaptic vesicles. DHTBZ exists as eight stereoisomers due to three chiral centers (C2, C3, C11b), with the (2R,3R,11bR)-isomer exhibiting the highest VMAT2 binding affinity (Ki = 3.96 nM) . It is primarily metabolized from tetrabenazine (TBZ), a first-generation VMAT2 inhibitor used for hyperkinetic disorders like Huntington’s disease. DHTBZ’s stereochemical complexity underpins its pharmacological profile, as minor structural variations drastically alter potency and selectivity .
Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Alkylation and Cyclization
The foundational synthesis involves alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methyl-2-(3-(trimethylsilyl)prop-1-en-2-yl)pentane. Key steps include:
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Alkylation : Conducted in dimethylformamide (DMF) with sodium carbonate at 80°C for 30 hours, achieving a 75% yield of the intermediate 6,7-dimethoxy-2-(4-methyl-2-(3-(trimethylsilyl)prop-1-en-2-yl)pentyl)-1,2,3,4-tetrahydroisoquinoline .
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Aza-Prins Cyclization : Using dichlorodicyanoquinone (DDQ) and LiClO₄ in dichloromethane, this step forms the benzoquinolizidine core. Molecular sieves (3–5 Å) enhance reaction efficiency.
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Oxidation : OsO₄/NaIO₄ oxidizes the methylene group to a ketone, yielding TBZ, which is subsequently reduced to DTBZ using NaBH₄ (2–3 equivalents) in methanol.
Key Data:
Asymmetric Synthesis via Palladium Catalysis
A stereoselective route employs Sodeoka’s palladium-catalyzed asymmetric malonate addition:
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Palladium Complex : (S)-DM-binap/Pd(OAc)₂ facilitates enantioselective malonate addition to dihydroisoquinoline, achieving >97% enantiomeric excess (ee).
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Krapcho Decarboxylation : Removes the ester group under acidic conditions (LiCl, DMSO, 150°C), followed by cyclization to form TBZ.
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Reduction : Sodium borohydride reduces TBZ to DTBZ with 85% yield.
Aza-Claisen Rearrangement Approach
A concise eight-step synthesis leverages a cation-dependent aza-Claisen rearrangement:
Ketoreductase-Catalyzed Reductive Kinetic Resolution
KRED (ketoreductase) enzymes enable single-step resolution of racemic TBZ into (2R,3R,11bR)-DTBZ:
Industrial Relevance:
Isotopic Labeling and Radiochemical Synthesis
Carbon-11 Labeling for PET Imaging
[¹¹C]DTBZ is synthesized via:
Applications:
Industrial-Scale Production and Process Optimization
Directed Evolution and Machine Learning
Recent advancements use machine learning to optimize KRED variants:
Patent-Based Manufacturing (KR20130088492A)
A patented method emphasizes:
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Cost Efficiency : Recyclable molecular sieves and LiClO₄.
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Purity : Column chromatography-free isolation via pH-controlled crystallization.
Analytical Methods for Isomer Characterization
Chiral HPLC Resolution
Chiralpak® AD-H columns resolve DTBZ enantiomers:
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Mobile Phase : Hexane/isopropanol (90:10).
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Retention Times : 12.1 min ((+)-α-DTBZ), 14.3 min ((-)-α-DTBZ) [2,13].
Chemical Reactions Analysis
Types of Reactions: Dihydrotetrabenazine undergoes various chemical reactions, including reduction and substitution reactions. The reduction of tetrabenazine to this compound is a key reaction, facilitated by ketoreductase enzymes .
Common Reagents and Conditions: Common reagents used in the reduction of tetrabenazine to this compound include borane complexes and ketoreductase enzymes. The reactions are typically carried out under low temperature conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reduction of tetrabenazine are the different isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Hyperkinetic Movement Disorders
Dihydrotetrabenazine is notably effective in managing hyperkinetic movement disorders. These include conditions characterized by excessive or abnormal movements, such as:
- Tourette's Syndrome : A hereditary neurological disorder marked by multiple physical and vocal tics. This compound has shown promise in suppressing these tics at lower doses compared to other treatments like Valbenazine .
- Huntington's Chorea : A genetic disorder that leads to the progressive breakdown of nerve cells in the brain, resulting in movement disorders. This compound is utilized to alleviate symptoms associated with this condition .
- Tardive Dyskinesia : A side effect of long-term use of antipsychotic medications, characterized by repetitive, involuntary movements. This compound serves as a treatment option by blocking vesicular monoamine transporter 2 (VMAT2) activity, which is implicated in the disorder .
2. Depression Treatment
Emerging research suggests that this compound may also be beneficial in treating depression, particularly when associated with hyperkinetic disorders. Its mechanism of action as a VMAT2 antagonist could play a role in modulating neurotransmitter levels linked to mood regulation .
Diagnostic Applications
1. Positron Emission Tomography Imaging
This compound is utilized in positron emission tomography (PET) imaging to assess VMAT2 binding in various tissues, including the brain and pancreas:
- Neurological Imaging : The compound allows for quantification of VMAT2 binding in dopaminergic neurons, making it a valuable biomarker for studying movement disorders such as Parkinson's disease. Studies have shown that reduced binding of this compound correlates with early-stage Parkinson's disease symptoms .
- Pancreatic Imaging : Recent studies have indicated that PET imaging with this compound can provide insights into β-cell mass and function within the pancreas, potentially aiding diabetes research .
Case Study 1: Tourette's Syndrome Treatment
A clinical trial involving patients with Tourette's syndrome demonstrated that administration of this compound resulted in significant reductions in tic frequency and severity compared to baseline measurements. Patients tolerated the treatment well, with minimal side effects reported.
Case Study 2: Parkinson's Disease Imaging
In a study involving untreated Parkinson's disease patients, PET scans using this compound revealed reduced binding in the striatum, which was associated with motor dysfunction. This finding underscores the utility of this compound as a diagnostic tool for assessing dopaminergic neuron integrity .
Data Summary
| Application Area | Condition/Use | Mechanism/Effect |
|---|---|---|
| Therapeutic | Tourette's Syndrome | Reduces tic frequency at lower doses |
| Huntington's Chorea | Alleviates movement disorder symptoms | |
| Tardive Dyskinesia | Blocks VMAT2 activity | |
| Depression | Modulates neurotransmitter levels | |
| Diagnostic | Neurological Imaging | Quantifies VMAT2 binding |
| Pancreatic Imaging | Assesses β-cell mass |
Mechanism of Action
Dihydrotetrabenazine exerts its effects by inhibiting VMAT2, a membrane-bound protein responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, this compound reduces the uptake of these neurotransmitters into synaptic vesicles, leading to their depletion in the synaptic cleft. This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders .
Comparison with Similar Compounds
Stereochemical and Pharmacokinetic Considerations
- Stereochemistry : The (3R,11bR) configuration is essential for VMAT2 binding. For example, (2R,3R,11bR)-DHTBZ has 8,000-fold higher affinity than its (3S,11bS) counterpart .
- Isomer-Specific Effects :
Table 2: Clinical Pharmacokinetics of DHTBZ-Related Compounds
| Compound | Active Metabolite | t½ (hours) | Key Advantage |
|---|---|---|---|
| TBZ | α-DHTBZ | 2–8 | First-line use |
| Deutetrabenazine | Deuterated α-DHTBZ | 9–10 | Reduced dosing frequency |
| Valbenazine | [+]-α-DHTBZ | 15–22 | Minimal isomer variability |
| Reserpine | None | 27–33 | Long-lasting effect (rarely used) |
Biological Activity
Dihydrotetrabenazine (DTBZ) is a compound of significant interest in pharmacology, particularly for its role as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This article explores the biological activity of DTBZ, including its mechanisms of action, efficacy in various models, and implications for treating disorders such as tardive dyskinesia and Parkinson's disease.
DTBZ functions primarily by inhibiting VMAT2, which is crucial for the transport of monoamines into synaptic vesicles. By blocking this transporter, DTBZ reduces the availability of neurotransmitters like dopamine in the synaptic cleft, which can be beneficial in conditions characterized by excessive dopaminergic activity.
- Binding Affinity : DTBZ has been shown to have a high binding affinity for VMAT2, with IC50 values indicating effective inhibition at low concentrations. For example, a derivative of DTBZ, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine (compound 13e), demonstrated an IC50 of 5.13 nM for VMAT2 binding and 6.04 nM for dopamine uptake inhibition in striatal synaptosomes .
Tardive Dyskinesia
Tardive dyskinesia (TD) is a movement disorder often resulting from long-term use of antipsychotic medications. DTBZ and its derivatives have emerged as potential treatments:
- Clinical Trials : Valbenazine and deutetrabenazine are FDA-approved VMAT2 inhibitors for TD treatment. However, their efficacy can be limited by metabolic issues related to CYP2D6 polymorphisms . In contrast, newer derivatives like compound 13e show promise with improved stability and efficacy profiles.
- Animal Studies : In studies involving Sprague-Dawley rats, compound 13e significantly inhibited spontaneous locomotor activity by 64.7% at a dose of 3 μmol/kg, suggesting its potential effectiveness in reducing hyperkinetic movements associated with TD .
Parkinson's Disease
DTBZ has also been studied using positron emission tomography (PET) to assess its binding properties in patients with early Parkinson's disease (PD):
- PET Imaging : A study involving untreated PD patients showed reduced striatal binding of DTBZ compared to controls, correlating with motor symptoms assessed using the Unified Parkinson's Disease Rating Scale . This indicates that DTBZ PET imaging can serve as a biomarker for dopaminergic dysfunction in PD.
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of DTBZ derivatives has revealed insights into optimizing their pharmacological profiles:
- Derivatives : Variations in the chemical structure have led to compounds with enhanced VMAT2 inhibition. For instance, modifications at specific positions on the tetrabenazine scaffold have yielded derivatives with superior binding affinities and metabolic stability .
| Compound | VMAT2 Binding Affinity (IC50) | Stability (T1/2) | Effect on Locomotion (%) |
|---|---|---|---|
| DTBZ | N/A | 119.5 min | N/A |
| Compound 13e | 5.13 nM | 161.2 min | 64.7% |
Q & A
Q. What is the primary mechanism of Dihydrotetrabenazine (DTBZ) in vesicular monoamine transporter 2 (VMAT2) binding, and how is this applied in experimental models?
DTBZ acts as a high-affinity, non-covalent VMAT2 inhibitor, disrupting vesicular storage of monoamines like dopamine. Its radiolabeled form (e.g., [¹¹C]DTBZ) is widely used in positron emission tomography (PET) to quantify VMAT2 density in vivo. Methodologically, researchers employ [¹¹C]DTBZ PET to assess β-cell mass in diabetes models or dopaminergic neuron integrity in neurodegenerative disorders. Key steps include synthesizing [¹¹C]DTBZ via methylation of desmethyl precursors and validating specificity using VMAT2-deficient tissues .
Q. How should researchers address variability in DTBZ binding measurements across species (e.g., rodents vs. humans)?
Variability arises from differences in nonspecific binding and tissue composition. For pancreatic studies, renal cortex binding is often used to estimate nonspecific signals in humans, but this may overestimate pancreatic VMAT2 due to tissue heterogeneity. To mitigate bias, cross-validate PET data with immunohistochemistry or autoradiography, and adjust for species-specific pharmacokinetic parameters (e.g., plasma free fraction) .
Q. What are the critical considerations for handling and storing DTBZ in laboratory settings?
DTBZ is sensitive to temperature and light. Store at -25°C to -15°C in airtight containers under inert gas. Use personal protective equipment (PPE) during handling due to potential respiratory and dermal hazards. Analytical validation (e.g., HPLC purity checks) is essential after prolonged storage to ensure compound stability .
Advanced Research Questions
Q. How do isomer-specific pharmacokinetics of DTBZ metabolites influence VMAT2 inhibition profiles?
Tetrabenazine (TBZ) metabolizes into four DTBZ isomers ([±]-α and [±]-β), each with distinct VMAT2 binding affinities and off-target effects. Advanced studies require chiral chromatography (e.g., LC-MS/MS) to resolve isomers. For example, (+)-α-HTBZ shows the highest VMAT2 inhibition, while β-isomers exhibit weaker activity. Researchers must quantify individual isomers to interpret pharmacodynamic outcomes accurately .
Q. What methodological approaches resolve discrepancies in DTBZ-PET signals between type 1 diabetes patients and rodent models?
Human studies report residual pancreatic VMAT2 signals in long-standing type 1 diabetes, contrasting with near-total β-cell loss in rodents. To reconcile this, use functional binding capacity (BPND > 2.5) instead of total binding potential (BPND). This filters low-affinity nonspecific binding, improving correlation with β-cell mass. Additionally, validate against postmortem histology to confirm target specificity .
Q. How can researchers optimize DTBZ-based tracers for novel applications beyond VMAT2 imaging?
Recent efforts focus on conjugating DTBZ with zinc transporter 8 (ZnT8) or G protein-coupled receptor 44 (GPCR44) ligands to enhance β-cell specificity. Methodologically, perform competitive binding assays with recombinant targets and test selectivity in VMAT2-knockout models. For neuroimaging, explore DTBZ analogs with improved blood-brain barrier penetration using logP optimization and in vivo microdialysis .
Q. What strategies address conflicting data on DTBZ’s exocrine pancreas uptake in autoradiography studies?
Exocrine uptake may arise from nonspecific binding or low-level VMAT2 expression in pancreatic polypeptide cells. To isolate β-cell signals, pre-treat tissues with reserpine (a covalent VMAT2 inhibitor) or use dual-tracer protocols (e.g., [¹¹C]DTBZ + [¹⁸F]FP-(+)-DTBZ) to differentiate specific vs. nonspecific binding. Cross-reference with insulin immunohistochemistry for validation .
Methodological Resources
- Stereoisomer Analysis : Use chiral stationary phases (CSPs) in HPLC to resolve DTBZ isomers. Validate with synthetic standards (e.g., (2S,3R,11bS)-DTBZ) .
- Radiolabeling Protocols : Follow GMP-compliant [¹¹C]methylation procedures with ≥98% radiochemical purity checks .
- Data Interpretation : Apply kinetic modeling (e.g., Logan plot) for PET quantification, and normalize signals to reference regions (e.g., renal cortex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
